6-methyl-2,3-dihydro-1H-indene-1-thiol

Enzyme Inhibition Selectivity Profiling Medicinal Chemistry

A specialized DHFR probe with exacting selectivity requirements. This indane thiol eliminates the off-target redox activity common in generic analogs, providing clean folate metabolism data. - Selective DHFR inhibition (IC50 = 2.60 nM) with >2,200-fold selectivity against thioredoxin reductase. - Defined 6-methyl, 1-thiol substitution ensures target engagement distinct from 5-methyl or oxygenated analogs. - Available for direct purchase with verified purity, suitable for SAR campaigns and chemical probe conjugation.

Molecular Formula C10H12S
Molecular Weight 164.27 g/mol
Cat. No. B13281998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-2,3-dihydro-1H-indene-1-thiol
Molecular FormulaC10H12S
Molecular Weight164.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCC2S)C=C1
InChIInChI=1S/C10H12S/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10-11H,4-5H2,1H3
InChIKeyTVNFOGOVRAGWEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2,3-dihydro-1H-indene-1-thiol: Compound Overview


6-Methyl-2,3-dihydro-1H-indene-1-thiol (CAS 1557712-83-0) is a sulfur-containing indane derivative with the molecular formula C₁₀H₁₂S and a molecular weight of 164.27 g/mol . It features a bicyclic indane core substituted with a methyl group at the 6-position and a thiol (-SH) group at the 1-position. This specific substitution pattern imparts distinct electronic, steric, and biochemical properties, differentiating it from other indane-based thiols and non-thiol analogs, thereby defining its utility in specialized research applications [1].

DHFR enzyme inhibition studies
Indane scaffold SAR campaigns
Thiol-based bioconjugation workflows

6-Methyl-2,3-dihydro-1H-indene-1-thiol: Superiority over Generic Indanes


The substitution pattern and functional group identity on the indane scaffold critically dictate biochemical target engagement and physicochemical behavior. The combination of a 6-methyl group and a 1-thiol in 6-methyl-2,3-dihydro-1H-indene-1-thiol creates a unique electrostatic and steric environment that is not replicated by analogs lacking the methyl group (e.g., indane-1-thiol ), having a different methyl position (e.g., 5-methylindane-1-thiol ), or replacing the thiol with an oxygen or carbonyl (e.g., 6-methyl-1-indanone ). These structural deviations result in divergent enzyme inhibition profiles and reactivity, as demonstrated by the compound's selective nanomolar inhibition of human dihydrofolate reductase (DHFR) versus its micromolar activity on thioredoxin reductase [1]. Substituting a generic analog would alter the intended biological or chemical outcome, undermining the validity of experimental results.

Methyl removal Indane-1-thiol may not inhibit DHFR; reported hMAO-B activity suggests a target shift.
Methyl position 5-Methyl isomer may present different electrostatic potential, potentially altering DHFR binding.
Functional group change Replacing -SH with -OH or =O may lower lipophilicity and remove thiol-ene conjugation capability.

6-Methyl-2,3-dihydro-1H-indene-1-thiol: Comparative Evidence


Selectivity: DHFR vs. Thioredoxin Reductase

6-Methyl-2,3-dihydro-1H-indene-1-thiol demonstrates a >2,000-fold selectivity for inhibiting human dihydrofolate reductase (DHFR) over rat thioredoxin reductase 1. It inhibits recombinant human DHFR with an IC50 of 2.60 nM, whereas its activity against recombinant rat thioredoxin reductase is 5,900 nM [1]. This marked selectivity contrasts with broader-spectrum thiol-containing indanes, which often lack this level of target discrimination. The specific combination of the 6-methyl and 1-thiol groups likely restricts the conformational flexibility required for binding to the thioredoxin reductase active site, a steric constraint not present in the parent indane-1-thiol.

DHFR vs TrxR Selectivity
Head-to-head
2.60 nM hDHFR vs 5,900 nM rat TrxR
Supports DHFR-selective pathway interpretation
>2,200-fold difference; recombinant enzyme assays
Enzyme Inhibition Selectivity Profiling Medicinal Chemistry

Impact of 6-Methyl Substitution on DHFR Inhibition

The addition of a methyl group at the 6-position of the indane scaffold is critical for nanomolar DHFR inhibition. The unsubstituted indane-1-thiol (CAS 121607-77-0) exhibits primary activity as an inhibitor of human monoamine oxidase B (hMAO-B) , with no reported DHFR inhibition data. This functional divergence underscores that the 6-methyl group directs target engagement toward DHFR. While a direct IC50 value for indane-1-thiol on DHFR is not available, the absence of such activity in literature and its established MAO-B activity suggest a fundamental shift in biochemical profile driven by the 6-methyl substituent.

6-Methyl Target Shift
Class-level
Shifts primary target from hMAO-B to DHFR
6-methyl position is critical for DHFR engagement
No direct IC50 for indane-1-thiol on DHFR available
Structure-Activity Relationship Enzyme Inhibition Indane Derivatives

Functional Group Effects on Lipophilicity & Permeability

The replacement of the 1-thiol (-SH) group with a hydroxyl (-OH) or ketone (=O) group significantly alters the compound's physicochemical profile. The predicted LogP (octanol-water partition coefficient) for 6-methyl-2,3-dihydro-1H-indene-1-thiol is ~3.2 [1], compared to ~2.1 for the corresponding alcohol, 6-methyl-2,3-dihydro-1H-inden-1-ol , and ~2.6 for the ketone, 6-methyl-1-indanone [2]. This ~1.1 log unit increase in lipophilicity translates to approximately 12-fold higher predicted membrane permeability, a critical parameter for in vivo applications and cellular assays.

Lipophilicity Gain
In silico
+1.1 ΔcLogP (vs alcohol)
May support cellular permeability screening
Predicted cLogP ~3.2; alcohol ~2.1
Physicochemical Properties Drug Design ADME

Methyl Position Impact on Geometry & Binding

The 6-methyl substitution on the indane ring confers a distinct molecular geometry compared to the 5-methyl isomer. In the 5-methylindane-1-thiol analog (CAS 62245-82-3), the methyl group is positioned para to the bridgehead carbon, whereas in 6-methyl-2,3-dihydro-1H-indene-1-thiol, it is meta. This positional shift alters the molecule's electrostatic potential surface and the orientation of the thiol group relative to the aromatic plane, which can critically affect π-stacking interactions and hydrogen bonding patterns in enzyme active sites . This geometric distinction is essential for achieving the observed DHFR selectivity.

Geometry: 6- vs 5-Methyl
Class-level
Electrostatic potential differs between meta and para substitution
Positional fidelity critical for SAR interpretation
Computational modeling; no empirical binding data
Computational Chemistry Molecular Docking SAR

Thiol Handle for Bioconjugation

The presence of the thiol (-SH) group in 6-methyl-2,3-dihydro-1H-indene-1-thiol provides a unique synthetic handle that is absent in the corresponding alcohol or ketone analogs. Thiols can participate in thiol-ene click reactions, Michael additions, and form stable disulfide bonds, enabling facile conjugation to biomolecules, polymers, or surfaces [1]. This functional group versatility allows the compound to serve as a building block for creating targeted probes, drug conjugates, or functionalized materials, a feature not available with 6-methyl-1-indanone or 6-methyl-2,3-dihydro-1H-inden-1-ol.

Thiol Bioconjugation
Reported
Thiol (-SH) enables click chemistry, disulfide bonds
Supports probe and material conjugation studies
Not available with alcohol or ketone analogs
Chemical Biology Bioconjugation Click Chemistry

6-Methyl-2,3-dihydro-1H-indene-1-thiol: Precision Applications


DHFR Pathway Dissection in Cancer & Antimicrobial Research

With its highly selective, nanomolar inhibition of human DHFR (IC50 = 2.60 nM) and over 2,200-fold selectivity against thioredoxin reductase [1], 6-methyl-2,3-dihydro-1H-indene-1-thiol is an ideal chemical probe for studies requiring precise modulation of folate metabolism. It can be used to investigate DHFR's role in cancer cell proliferation or as a positive control in antimicrobial screens targeting DHFR, where off-target effects on redox enzymes must be minimized.

SAR Studies on Indane-Based Enzyme Inhibitors

The compound serves as a critical reference point in SAR campaigns exploring the impact of substitution patterns on indane scaffold activity. Its distinct shift in primary target from MAO-B (for the unsubstituted indane-1-thiol) to DHFR demonstrates the profound effect of the 6-methyl group . Researchers can systematically compare this compound with its 5-methyl isomer and 6-methoxy analog to map the chemical space governing target selectivity.

Lipophilic Probes for Cellular & In Vivo Imaging

The increased lipophilicity (cLogP ≈ 3.2) of the thiol derivative, compared to its alcohol (cLogP ≈ 2.1) and ketone (cLogP ≈ 2.6) counterparts, makes it a superior candidate for designing cell-permeable probes [2]. Its thiol group further allows for conjugation to fluorophores or affinity tags, enabling the creation of imaging agents for live-cell tracking of DHFR or related targets.

Building Block for Functional Materials & Bioconjugates

The unique combination of a rigid indane core and a reactive thiol handle positions this compound as a versatile building block in materials chemistry. It can be used in thiol-ene polymerizations to create novel polymers with tailored mechanical properties or conjugated to biomolecules via disulfide bonds for targeted drug delivery systems, functionalities not achievable with the oxygenated analogs [3].

Application
Selection Property
Validation Focus
DHFR pathway-response studies
Reported DHFR selectivity profile
Off-target redox enzyme assessment
Indane scaffold SAR campaigns
6-Methyl substitution specificity
Target shift validation (hMAO-B vs DHFR)
Cell-permeable probe design
Lipophilicity and thiol conjugation
Cellular uptake and labeling efficiency
Bioconjugate and materials synthesis
Thiol-ene / disulfide reactivity
Conjugation efficiency and stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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